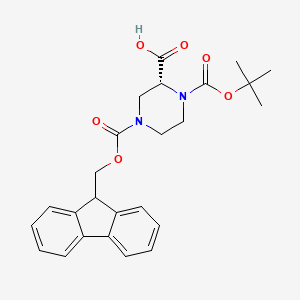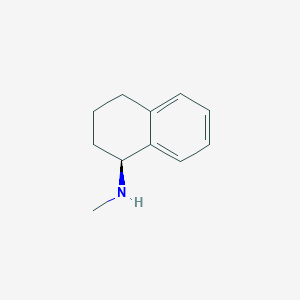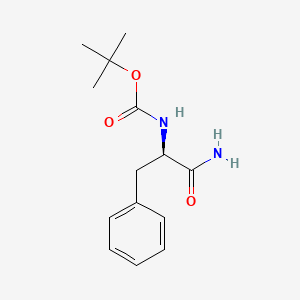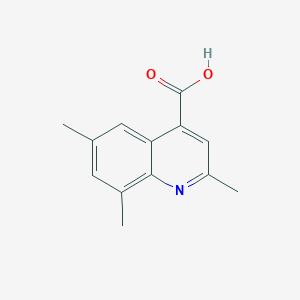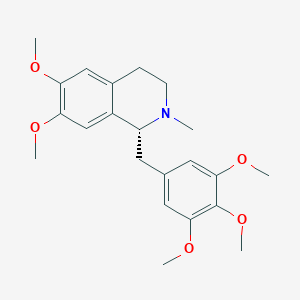
(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a fused tetrahydroisoquinoline ring system. Let’s break down its features:
- Chiral Center ® : The compound is chiral due to the presence of an asymmetric carbon center, denoted as ®. This indicates that it exists in enantiomeric forms.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route is via a modified Mannich-type reaction. Here are the key steps:
- Starting Material : Begin with 3,4,5-trimethoxybenzaldehyde (TMB), which can be prepared from gallic acid through a multi-step synthetic sequence.
- Reaction : React TMB with an appropriate amine (e.g., p- or m-bromoaniline) and a dialkylphosphite under solvent-free conditions.
- Product Formation : The reaction yields ®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
- Core Structure : The compound contains a tetrahydroisoquinoline ring system.
- Substituents :
- Methyl Group : Attached at position 2.
- 3,4,5-Trimethoxybenzyl Group : Linked to position 1.
- Dimethoxy Groups : Present at positions 6 and 7.
Chemical Reactions Analysis
- Functional Groups : The compound contains aliphatic and aromatic moieties, making it amenable to various chemical transformations.
- Reactivity : Consider potential reactions such as oxidation, reduction, and substitution at different positions.
Physical And Chemical Properties Analysis
- Melting Point : Determine the temperature at which the compound transitions from solid to liquid.
- Solubility : Assess its solubility in different solvents.
- Spectral Data : Characterize using FT-IR, 1H NMR, and 13C NMR.
- Mass Spectrometry : Confirm the molecular weight.
Safety And Hazards
- Toxicity : Investigate potential toxicity based on structural features.
- Handling Precautions : Follow standard laboratory safety protocols.
Orientations Futures
- Structure-Activity Relationship (SAR) : Explore modifications to enhance biological activity.
- Derivatives : Synthesize analogs for further evaluation.
- Clinical Studies : Investigate its potential as a drug candidate.
Propriétés
Numéro CAS |
104758-49-8 |
|---|---|
Nom du produit |
(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C22H29NO5 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m1/s1 |
Clé InChI |
ALQIPWOCCJXSKZ-QGZVFWFLSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



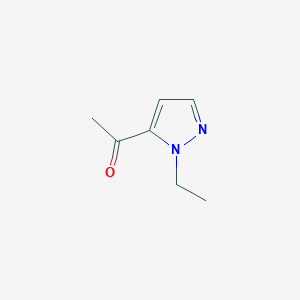
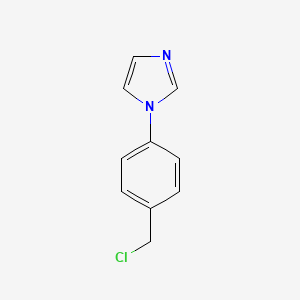
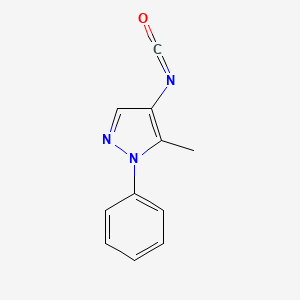
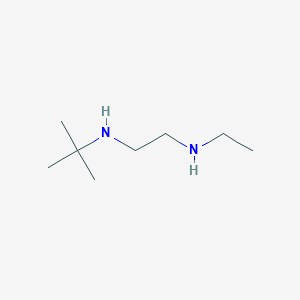
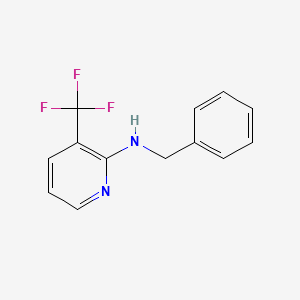
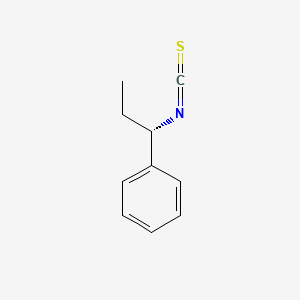
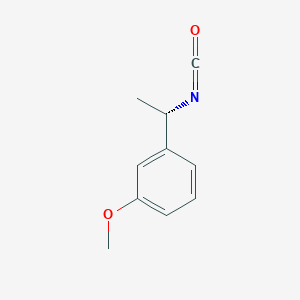
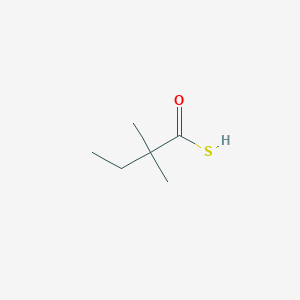
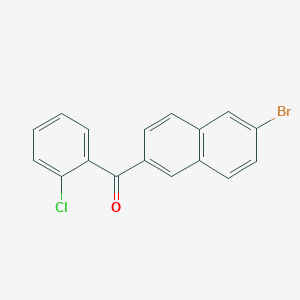
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
